N-Boc-diethanolamine

Descripción

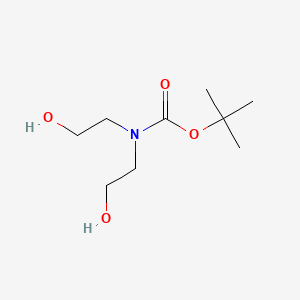

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N,N-bis(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUNFRBJXIEULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402353 | |

| Record name | N-Boc-diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103898-11-9 | |

| Record name | N-Boc-diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-Boc-Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-diethanolamine from diethanolamine. The document details the core chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this versatile building block.

Introduction

This compound, also known as tert-butyl bis(2-hydroxyethyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The presence of two hydroxyl groups and a protected secondary amine makes it a versatile building block for the construction of various molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The synthesis of this compound from diethanolamine is a straightforward and high-yielding process based on the chemoselective N-protection of the secondary amine in the presence of the two primary hydroxyl groups. This guide will explore the key aspects of this synthesis, providing detailed methodologies and quantitative data to ensure reproducibility.

Reaction Mechanism and Workflow

The core of the synthesis is the nucleophilic attack of the secondary amine of diethanolamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The high chemoselectivity for the N-alkylation over O-alkylation is a key feature of this reaction.

A logical workflow for the synthesis and purification of this compound is depicted below:

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from various established protocols for N-Boc protection of amines.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Diethanolamine | 1.0 | eq | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 | eq | A slight excess of Boc₂O can ensure complete reaction. |

| Solvent | |||

| Tetrahydrofuran (THF) / Water | 1:1 to 4:1 | v/v | A common solvent system for this reaction. |

| Dichloromethane (DCM) | - | - | Can also be used as a solvent. |

| Base | |||

| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | eq | A mild base to neutralize byproducts. |

| Triethylamine (TEA) | 1.5 - 2.0 | eq | Can also be used as a base. |

| Reaction Conditions | |||

| Initial Temperature | 0 | °C | Reaction is typically initiated at a lower temperature. |

| Reaction Temperature | Room Temperature | °C | Allowed to warm to room temperature for the duration of the reaction. |

| Reaction Time | 12 - 24 | hours | Monitored by TLC for completion. |

| Work-up & Purification | |||

| Extraction Solvent | Ethyl Acetate or DCM | - | For extraction of the product from the aqueous phase. |

| Purification Method | Column Chromatography | - | Silica gel is typically used as the stationary phase. |

| Yield | |||

| Typical Yield | 85 - 95 | % | High yields are generally achievable. |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. These protocols are based on established methods for the N-Boc protection of amines and can be adapted as needed.

Protocol 1: Using a THF/Water Solvent System

This protocol is a standard and reliable method for the synthesis of this compound.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve diethanolamine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (1.5 eq) to the solution and stir until it is dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Add water to the remaining aqueous layer and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Catalyst-Free Synthesis in Water/Acetone

This protocol offers a more environmentally friendly approach by avoiding chlorinated solvents in the reaction step.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Dichloromethane and Methanol for chromatography elution

Procedure:

-

In a round-bottom flask, add diethanolamine (1.0 eq) to a mixture of water and acetone (e.g., a 9.5:0.5 v/v ratio). Stir at room temperature for a few minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the mixture and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, add dichloromethane or ethyl acetate to the reaction mixture for extraction.

-

Separate the organic layer, and extract the aqueous layer again with the chosen organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent to yield the pure product.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. However, the logical relationship between the reactants and the product, highlighting the key transformation, can be visualized as follows:

Conclusion

The synthesis of this compound from diethanolamine is a robust and efficient chemical transformation. The chemoselective protection of the secondary amine is a reliable process, providing high yields of the desired product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to successfully synthesize this important building block for their drug discovery and development endeavors. The provided workflows and diagrams serve to clarify the logical steps and key transformations involved in this synthesis.

An In-depth Technical Guide to the Solubility of N-Boc-Diethanolamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-diethanolamine, a key building block in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document offers a qualitative solubility summary, a detailed experimental protocol for solubility determination, and a workflow diagram to guide researchers.

Introduction to this compound and its Solubility

This compound, with the chemical structure of a diethanolamine core protected by a tert-butyloxycarbonyl (Boc) group, is a bifunctional molecule widely utilized in the synthesis of more complex molecules, including its role as a cleavable linker in Antibody-Drug Conjugates (ADCs) and as a PROTAC linker. The solubility of this compound is dictated by the interplay between the polar diol functionality and the nonpolar, bulky Boc group. This dual nature results in a nuanced solubility profile across a range of common organic solvents.

Qualitative Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of this compound can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The polarity of these solvents can solvate the polar diol portion of the molecule effectively. Solubility may be slightly lower in less polar aprotics like THF and acetone. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether is less polar than THF and may have limited capacity to solvate the diol group. |

| Aromatic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar diol functionality. |

| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents are unable to overcome the strong intermolecular forces of the polar diol. |

Experimental Protocol for Determining Solubility

The following is a general, yet detailed, protocol for determining the solubility of this compound in a specific organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility but should be enough to ensure a solid phase remains after equilibration.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir or shake vigorously for a predetermined equilibration time (e.g., 24-48 hours). This ensures the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 40-50 °C).

-

Continue heating until a constant weight of the dried solid is achieved. This indicates all the solvent has been removed.

-

Weigh the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vial from the final weight of the vial with the dried solid.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Conclusion

This compound exhibits a varied solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar organic solvents. For precise quantitative data, the provided experimental protocol offers a reliable method for its determination. This information is invaluable for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

A Comprehensive Technical Guide to the N-Boc Protection of Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the mechanism, experimental protocols, and critical parameters involved in the N-Boc protection of diethanolamine. This common yet crucial reaction in organic synthesis is fundamental for the selective modification of molecules in pharmaceutical and materials science research. This document offers a thorough understanding of the underlying chemistry and practical guidance for its successful implementation.

Core Mechanism of N-Boc Protection

The N-Boc (tert-butoxycarbonyl) protection of diethanolamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a transient tetrahedral intermediate.

The reaction is driven to completion by the subsequent collapse of this intermediate, which results in the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into the gaseous byproduct carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate, yielding the N-Boc protected diethanolamine and tert-butanol. The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.

A key aspect of this reaction is its high chemoselectivity. The secondary amine of diethanolamine is significantly more nucleophilic than its two primary hydroxyl groups. This inherent difference in reactivity allows for the preferential N-acylation over O-acylation, leading to the desired N-Boc-diethanolamine as the major product with minimal formation of O-Boc side products[1].

Caption: Reaction mechanism of N-Boc protection.

Quantitative Data and Reaction Parameters

The yield and purity of this compound are influenced by several factors, including the choice of solvent, catalyst, and reaction temperature. The following table summarizes various reported conditions and their outcomes.

| Parameter | Condition | Reported Yield | Reference |

| Solvent | Tetrahydrofuran (THF) | 76% | [2] |

| Water/THF (1:1) | High | [1] | |

| Dichloromethane (DCM) | 95% (for aniline) | ||

| Glycerol (catalyst-free) | Excellent | [1] | |

| Water-acetone (catalyst-free) | Excellent | [3] | |

| Catalyst | None (base-mediated) | Good to Excellent | [2][3] |

| Montmorillonite K10 | High | [1] | |

| Methanesulfonic acid | High | [1] | |

| Amberlite-IR 120 | 95-99% | ||

| Temperature | 0 °C to Room Temperature | Good to Excellent | [2] |

Detailed Experimental Protocols

Below are two representative experimental protocols for the N-Boc protection of diethanolamine.

Protocol 1: Standard Procedure in Tetrahydrofuran (THF)

This protocol is a standard and widely used method for the N-Boc protection of amines.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.1 N aqueous hydrochloric acid (HCl)

-

tert-Butyl methyl ether (tBME)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Diethanolamine (1.5 equivalents) is added dropwise to the cooled solution of Boc₂O.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

After the reaction is complete (monitored by TLC), a saturated aqueous NaHCO₃ solution is added to the mixture.

-

The aqueous layer is extracted three times with tBME.

-

The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by silica gel column chromatography.

Protocol 2: Catalyst-Free Procedure in Water-Acetone

This method offers a more environmentally friendly approach by avoiding chlorinated solvents and catalysts.

Materials:

-

Diethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

-

Acetone

-

Dichloromethane (DCM) for extraction

Procedure:

-

In a flask, diethanolamine (1.0 mmol) is dissolved in a mixture of water and acetone (e.g., 9.5:0.5 v/v).

-

Di-tert-butyl dicarbonate (1.0 mmol) is added to the solution at room temperature.

-

The reaction is stirred and monitored by TLC until completion (typically 8-12 minutes).

-

If the product precipitates as a solid, it is isolated by filtration.

-

If the product remains in solution, it is extracted with DCM.

-

The organic extracts are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated to afford the pure product. This method often results in high yields without the need for column chromatography[3].

Caption: A typical experimental workflow for N-Boc protection.

Side Reactions and Mitigation

While the N-Boc protection of diethanolamine is highly selective, potential side reactions should be considered.

-

O-Acylation: Although less favorable, the reaction of Boc₂O with the hydroxyl groups of diethanolamine can occur, leading to the formation of O-Boc-N-Boc or di-O-Boc-N-Boc derivatives. To minimize this, it is crucial to control the stoichiometry of the reagents, typically using a slight excess of the amine. Conducting the reaction at lower temperatures (0 °C) also favors the more nucleophilic amine's reaction.

-

Di-N-Boc Formation: This is not possible with the secondary amine of diethanolamine.

-

Isocyanate Formation: Under certain conditions, Boc-protected amines can form isocyanates, but this is generally not a significant issue under the standard protocols described[3].

The use of catalyst-free systems, such as in water-acetone or glycerol, has been reported to avoid the formation of side products[1][3].

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons of the ethanolamine backbone typically appear as multiplets in the range of 3.5-3.7 ppm[1].

-

¹³C NMR: The carbon NMR spectrum will display a signal around 28 ppm for the methyl carbons of the Boc group and a signal around 80 ppm for the quaternary carbonyl carbon of the Boc group[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

This comprehensive guide provides researchers with the necessary information to successfully perform and understand the N-Boc protection of diethanolamine. By carefully controlling the reaction conditions and following the detailed protocols, high yields of the desired product can be achieved for use in a wide range of synthetic applications.

References

Stability and storage conditions for N-Boc-diethanolamine

An In-Depth Technical Guide to the Stability and Storage of N-Boc-Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates (ADCs). As with any reactive chemical intermediate, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and standardized experimental protocols for its stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Chemical Name | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate |

| Synonyms | This compound |

| CAS Number | 103898-11-9 |

| Molecular Formula | C9H19NO4 |

| Molecular Weight | 205.25 g/mol |

| Appearance | Colorless viscous liquid |

| Density | 1.085 g/mL at 20 °C |

| Refractive Index | n20/D 1.460 |

Stability Profile

The stability of this compound is largely dictated by the reactivity of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under a variety of conditions, yet it is susceptible to cleavage under specific acidic and thermal stresses.

Chemical Stability and Incompatibilities

The N-Boc group is generally stable towards most nucleophiles and bases.[1] It is also resistant to catalytic hydrogenation. This stability allows for a degree of flexibility in synthetic routes where other functional groups need to be manipulated while the diethanolamine nitrogen remains protected.

However, this compound is incompatible with the following:

-

Strong Oxidizing Agents: As with many organic compounds, strong oxidizers can lead to degradation.

-

Strong Acids: The Boc group is highly labile in the presence of strong acids, which are used for its removal (deprotection).[2][3]

-

Copper and Copper Alloys: While not explicitly documented for this compound, the parent compound, diethanolamine, is corrosive to copper and its alloys.[4] It is prudent to avoid storage in containers made of these materials.

Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the Boc group, which can occur via two main mechanisms: acid-catalyzed hydrolysis and thermal decomposition.

The most common method for the deprotection of N-Boc amines is through acid-catalyzed hydrolysis.[2][3] This process involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The final products are diethanolamine, carbon dioxide, and isobutylene.

Acid-Catalyzed Degradation Pathway of this compound.

The N-Boc group can also be removed thermally, although this typically requires elevated temperatures (150-300 °C).[5] The exact temperature for significant degradation depends on the solvent and the presence of any catalytic impurities. The mechanism is believed to proceed through a concerted elimination pathway, yielding diethanolamine, carbon dioxide, and isobutylene.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes potential for thermal degradation and slows down any potential hydrolytic degradation if moisture is present. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | While not definitively established for the N-Boc derivative, the parent compound diethanolamine is air-sensitive. An inert atmosphere mitigates the risk of oxidative degradation. |

| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Moisture | Keep container tightly closed to prevent moisture ingress. | This compound may be hygroscopic, and the presence of water could facilitate hydrolysis, especially if acidic impurities are present. |

| Container | Use glass or other inert plastic containers. Avoid copper and its alloys. | Prevents potential reaction with the container material. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate their own stability data for this compound, the following experimental protocols are recommended. These are based on standard forced degradation study guidelines.

General Experimental Workflow

General Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is recommended.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to ensure separation of polar degradants from the parent compound.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and MS detection to identify degradation products.

Forced Degradation Protocols

-

Acidic Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL of the compound.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Conditions:

-

Prepare a solution of this compound as above.

-

Add 0.1 M NaOH.

-

Incubate and sample as for acidic conditions.

-

Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Conditions:

-

Prepare a solution of this compound in water or a suitable buffer (pH 7).

-

Incubate and sample as above.

-

-

Prepare a solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate at room temperature.

-

Withdraw and analyze samples at specified time points.

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

Withdraw samples at specified time points.

-

Dissolve in a suitable solvent for HPLC analysis.

-

Alternatively, perform Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

-

Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples at a specified time point.

Conclusion

This compound is a relatively stable compound under standard laboratory conditions. Its primary liabilities are exposure to strong acids and high temperatures, which can lead to the cleavage of the N-Boc protecting group. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate in their scientific endeavors.

References

Spectroscopic Analysis of N-Boc-Diethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-diethanolamine (tert-Butyl N,N-bis(2-hydroxyethyl)carbamate), a versatile building block in organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -N-CH₂-CH₂-OH |

| ~3.40 | t | 4H | -N-CH₂-CH₂-OH |

| ~2.50 | br s | 2H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C=O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~60.5 | -N-CH₂-CH₂ -OH |

| ~51.0 | -N-CH₂ -CH₂-OH |

| ~28.5 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2975-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-N stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z (amu) | Ion | Notes |

| 206.14 | [M+H]⁺ | Protonated molecular ion.[1] |

| 228.12 | [M+Na]⁺ | Sodium adduct.[1] |

| 204.12 | [M-H]⁻ | Deprotonated molecular ion.[1] |

| 150.11 | [M-56+H]⁺ | Loss of isobutylene from the Boc group. |

| 132.08 | [M-C₄H₉O+H]⁺ | Loss of the tert-butoxy group. |

| 104.07 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

Note: The predicted NMR and IR data are based on the chemical structure of this compound and typical values for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in both positive and negative ion modes to detect protonated/sodiated and deprotonated species, respectively.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500 amu.

-

-

Data Processing: The instrument's software will process the raw data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis

A comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the tert-butyloxycarbonyl (Boc) protecting group.

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, prized for its robustness, ease of introduction, and facile, selective removal under acidic conditions. Its strategic application is fundamental in a myriad of synthetic endeavors, ranging from routine laboratory procedures to the industrial-scale production of complex pharmaceuticals. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core principles, practical applications, and experimental protocols.

Core Principles of the Boc Protecting Group

The Boc group's utility stems from its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing them from undergoing undesired reactions. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting tert-butyl carbamate is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1] This stability allows for selective chemical transformations on other parts of the molecule.

The deprotection of the Boc group is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide, regenerating the free amine.[1][2] This acid-lability is a key feature that enables its orthogonal use with other protecting groups like the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, a cornerstone of modern peptide synthesis.[1]

Data Presentation: A Quantitative Overview

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups with the Boc group, providing a quantitative basis for experimental design.

Table 1: Boc Protection of Amines

| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |

| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 | [3] |

| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 | [4] |

| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 | [5] |

| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 | [] |

Table 2: Boc Deprotection of Amines

| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |

| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 | [2] |

| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 | [7] |

| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 | [8] |

| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 | [7][9] |

Table 3: Boc Protection and Deprotection of Alcohols and Thiols

| Functional Group | Operation | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |

| Primary Alcohol | Protection | (Boc)₂O (1.5 eq), DMAP (0.1 eq), CH₂Cl₂ | 12 h | RT | 85 | [5] |

| Phenol | Protection | (Boc)₂O (1.2 eq), Et₃N (1.2 eq), CH₃CN | 3 h | RT | 90 | [5] |

| Aliphatic Thiol | Protection | (Boc)₂O (1.2 eq), Et₃N (1.2 eq), CH₂Cl₂ | 4 h | RT | 88 | [10] |

| O-Boc Alcohol | Deprotection | 20% TFA in DCM | 1-2 h | RT | 85-95 | [11] |

| S-Boc Thiol | Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | 1 h | RT | >90 | [10] |

Experimental Protocols

Detailed methodologies for key Boc protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Boc Protection of a Primary Aliphatic Amine

-

Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, approximately 0.2 M).

-

Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.[12]

Protocol 2: General Procedure for N-Boc Deprotection using TFA

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is then dried and concentrated to yield the free amine.[2][7]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the Boc protecting group.

The Boc Group in Drug Development and Total Synthesis

The strategic use of the Boc protecting group is a recurring theme in the synthesis of numerous FDA-approved drugs. Its reliability and selectivity are crucial for the construction of complex molecular architectures. For instance, in the synthesis of the HIV protease inhibitor Saquinavir, the Boc group is employed to protect an amine functionality during the formation of a key hydroxyethylamine isostere.[1] Similarly, in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor), a Boc-protected amine intermediate is utilized in the construction of the pyrrole core.[13]

The Boc group is also indispensable in solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of therapeutic peptides. In Boc-based SPPS, the N-terminal amino acid is protected with a Boc group, which is cleaved with TFA at each cycle to allow for the addition of the next amino acid. The side chains of the amino acids are protected with more acid-stable groups, such as benzyl ethers, which are only removed at the end of the synthesis with a strong acid like HF.[9][14] This systematic and automated approach has enabled the synthesis of long and complex peptides with high purity.

Conclusion

The Boc protecting group remains a vital tool in the arsenal of the modern organic chemist. Its predictable reactivity, stability under a wide range of conditions, and selective removal make it an ideal choice for the protection of amines in a variety of synthetic contexts. From the academic laboratory to the industrial production of life-saving medicines, the strategic application of the Boc group continues to enable the synthesis of complex molecules with precision and efficiency. As the demand for increasingly sophisticated molecular targets grows, the enduring significance of the Boc protecting group is assured.

References

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csbio.com [csbio.com]

N-Boc-Diethanolamine: A Versatile Precursor for the Synthesis of Saturated Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-diethanolamine, a commercially available and stable building block, has emerged as a valuable precursor in the synthesis of various saturated nitrogen-containing heterocycles. Its unique structure, featuring a Boc-protected secondary amine and two primary hydroxyl groups, allows for a range of chemical transformations to construct key heterocyclic scaffolds such as piperazines and morpholines. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on practical experimental protocols and the underlying chemical principles for the synthesis of important heterocyclic systems.

Synthesis of N-Boc-Piperazine from Diethanolamine

A common and industrially relevant approach to N-Boc-piperazine utilizes the more readily available diethanolamine as the starting material. This multi-step synthesis involves an initial chlorination, followed by Boc protection of the secondary amine, and a final ammonolysis and cyclization to yield the desired piperazine ring.

Quantitative Data for the Synthesis of N-Boc-Piperazine

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | Thionyl chloride | - | Reflux | 3-5 | High |

| 2 | Boc Protection | Boc anhydride, Inorganic base | Water | 10-30 | >12 | High |

| 3 | Cyclization | Ammonia water | - | 55-65 | 2.5-3.5 | ~94 |

Experimental Protocol: Three-Step Synthesis of N-Boc-Piperazine

Step 1: Synthesis of Bis(2-chloroethyl)amine

-

In a suitable reaction vessel, carefully add thionyl chloride.

-

Slowly add diethanolamine to the thionyl chloride under controlled conditions.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

After the reaction is complete, cool the mixture to below 10°C. The resulting product is bis(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate

-

To the cooled solution of bis(2-chloroethyl)amine hydrochloride, add purified water.

-

Adjust the pH of the solution to >10 using an inorganic base (e.g., sodium carbonate).

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the basic solution while maintaining the temperature between 10-30°C.

-

Stir the reaction mixture for at least 12 hours, ensuring the system remains alkaline.

Step 3: Synthesis of N-Boc-Piperazine

-

Heat the solution of tert-butyl bis(2-chloroethyl)carbamate.

-

Slowly add ammonia water dropwise to the heated solution, maintaining the reaction temperature between 55-65°C.

-

After the addition is complete, continue to stir the reaction at the same temperature for 2.5-3.5 hours to facilitate the cyclization.

-

Upon completion, the reaction mixture is worked up to isolate the N-Boc-piperazine product.

Caption: Workflow for the three-step synthesis of N-Boc-piperazine.

Intramolecular Cyclization of this compound for Morpholine Synthesis

The direct intramolecular cyclization of this compound presents an atom-economical route to N-Boc-morpholine. This transformation requires the activation of one of the hydroxyl groups to facilitate nucleophilic attack by the other. Two plausible and effective strategies for this cyclization are the Mitsunobu reaction and a two-step activation-cyclization sequence.

Proposed Strategy 1: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydration and subsequent cyclization of diols. In the case of this compound, the reaction with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) would activate one of the hydroxyl groups, allowing for intramolecular attack by the other hydroxyl to form the morpholine ring.

General Experimental Protocol for Intramolecular Mitsunobu Cyclization:

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon).

-

Add triphenylphosphine to the solution and cool the mixture to 0°C.

-

Slowly add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., column chromatography) to isolate the N-Boc-morpholine.

Caption: Proposed mechanism for the intramolecular Mitsunobu cyclization.

Proposed Strategy 2: Two-Step Activation and Intramolecular Cyclization

An alternative and robust method involves a two-step process. First, one of the hydroxyl groups is selectively activated by converting it into a good leaving group, such as a tosylate or mesylate. In the second step, the addition of a base promotes the intramolecular nucleophilic substitution (a Williamson ether synthesis-type reaction) to form the morpholine ring.

General Experimental Protocol for Two-Step Cyclization:

Step 1: Monotosylation (or Mesylation)

-

Dissolve this compound in a suitable solvent (e.g., pyridine, DCM with a non-nucleophilic base like triethylamine).

-

Cool the solution to 0°C.

-

Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0°C and then allow it to warm to room temperature, monitoring the progress by TLC.

-

Once the desired mono-activated intermediate is formed, perform an aqueous work-up to isolate the product.

Step 2: Intramolecular Cyclization

-

Dissolve the mono-activated this compound derivative in a suitable solvent (e.g., THF, DMF).

-

Add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the remaining hydroxyl group.

-

Heat the reaction mixture if necessary to facilitate the intramolecular cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Perform a careful work-up to quench the base and extract the N-Boc-morpholine product, followed by purification.

Caption: Proposed two-step activation and cyclization pathway.

Conclusion

This compound serves as a highly practical and versatile precursor for the synthesis of saturated nitrogen-containing heterocycles. The synthesis of N-Boc-piperazine from the related diethanolamine is a well-established and high-yielding process. Furthermore, the structure of this compound is amenable to intramolecular cyclization to form other valuable heterocyclic systems such as morpholines, with plausible and efficient routes employing established synthetic methodologies like the Mitsunobu reaction or a two-step activation and cyclization strategy. The continued exploration of the reactivity of this precursor is likely to yield further innovative and efficient methods for the construction of complex, biologically relevant molecules.

Methodological & Application

Application Notes and Protocols for N-Boc-Diethanolamine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of N-Boc-diethanolamine as a foundational building block in the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers. The ether-based linkers derived from this starting material offer a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the physicochemical properties and efficacy of PROTAC degraders. This guide outlines a systematic approach, from the initial functionalization of this compound to its incorporation into a complete PROTAC molecule, and includes representative experimental procedures, data presentation, and workflow diagrams to facilitate reproducible research in targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.

This compound is a versatile and commercially available starting material for the construction of alkyl/ether-based PROTAC linkers. The presence of two hydroxyl groups allows for symmetric or asymmetric functionalization, enabling the synthesis of a diverse range of linker architectures. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the sequential introduction of the POI and E3 ligase ligands.

Signaling Pathways and Experimental Workflows

The synthesis of a PROTAC using an this compound-derived linker typically follows a multi-step process. The overall workflow involves the initial preparation of a bifunctional linker from this compound, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.

Figure 1. General workflow for the synthesis of a PROTAC using an this compound-derived linker.

Experimental Protocols

The following protocols provide a representative, step-by-step guide for the synthesis of a PROTAC linker from this compound and its subsequent use in PROTAC assembly.

Protocol 1: Synthesis of N-Boc-bis(2-azidoethyl)amine

This protocol describes the conversion of this compound to a diazido linker, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of Hydroxyl Groups (Tosylation/Mesylation):

-

Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride or methanesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. If using DCM as the solvent, add triethylamine (2.5 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tosylated or di-mesylated intermediate. This intermediate can often be used in the next step without further purification.

-

-

Nucleophilic Substitution with Azide:

-

Dissolve the crude di-tosylated or di-mesylated intermediate in anhydrous DMF.

-

Add sodium azide (3.0 - 5.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-bis(2-azidoethyl)amine.

-

Expected Yield and Characterization:

-

Yield: 60-80% over two steps.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Sequential PROTAC Assembly

This protocol outlines the step-wise conjugation of the diazido linker to an E3 ligase ligand and a POI ligand. This example utilizes a "click chemistry" approach for one conjugation and amide bond formation for the other, demonstrating the versatility of the linker. For this protocol, assume the POI ligand has a terminal alkyne and the E3 ligase ligand has a carboxylic acid functionality.

Materials:

-

N-Boc-bis(2-azidoethyl)amine (from Protocol 1)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

POI ligand with a terminal alkyne

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

Trifluoroacetic acid (TFA)

Procedure:

-

Selective Reduction of One Azide Group (Staudinger Reaction):

-

Dissolve N-Boc-bis(2-azidoethyl)amine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (1.05 eq) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the mono-amino product.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N-Boc-(2-aminoethyl)(2-azidoethyl)amine.

-

-

Coupling to E3 Ligase Ligand (Amide Bond Formation):

-

Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), N-Boc-(2-aminoethyl)(2-azidoethyl)amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir at room temperature for 4-8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography to obtain the azido-linker-E3 ligase conjugate.

-

-

Second Azide Reduction and Coupling to POI Ligand (Click Chemistry):

-

The second azide can be reduced to an amine as described in step 1, followed by another amide coupling. Alternatively, for an alkyne-functionalized POI ligand, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be performed directly on the azido-linker-E3 ligase conjugate.

-

Dissolve the azido-linker-E3 ligase conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

-

Add a copper(I) source, such as copper(I) iodide (0.1 eq), and a base, such as DIPEA (0.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

-

Final Boc Deprotection (if required):

-

If the final PROTAC structure requires a free secondary amine in the linker, the Boc group can be removed.

-

Dissolve the purified PROTAC in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure and purify the final PROTAC by preparative HPLC.

-

Data Presentation

Quantitative data from the synthesis should be summarized in tables for clarity and easy comparison.

Table 1: Summary of Yields for Linker Synthesis and PROTAC Assembly

| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC/LC-MS) |

| 1. Tosylation/Mesylation & Azidation | N-Boc-bis(2-azidoethyl)amine | This compound | 75 | >95 |

| 2. Mono-reduction of Azide | N-Boc-(2-aminoethyl)(2-azidoethyl)amine | N-Boc-bis(2-azidoethyl)amine | 65 | >95 |

| 3. Coupling to E3 Ligase Ligand | Azido-Linker-E3 Ligase Conjugate | Mono-amino Linker | 55 | >95 |

| 4. Click Chemistry with POI Ligand | Final PROTAC (Boc-protected) | Azido-Linker-E3 Ligase Conjugate | 40 | >98 |

| 5. Boc Deprotection | Final PROTAC | Boc-protected PROTAC | 95 | >99 |

Table 2: Characterization Data for Key Intermediates and Final PROTAC

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (Key Signals) |

| N-Boc-bis(2-azidoethyl)amine | C₉H₁₇N₇O₂ | 255.14 | 256.15 | δ 3.5-3.7 (m, 8H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| N-Boc-(2-aminoethyl)(2-azidoethyl)amine | C₉H₁₉N₅O₂ | 229.15 | 230.16 | δ 3.5-3.7 (m, 4H, CH₂N₃, CH₂NBoc), 2.8-3.0 (t, 2H, CH₂NH₂), 1.45 (s, 9H, C(CH₃)₃) |

| Final PROTAC | Varies | Varies | Varies | Key signals corresponding to the POI ligand, E3 ligase ligand, and the linker protons should be clearly identified. |

Logical Relationships and Further Considerations

The choice of synthetic route and coupling chemistry will depend on the specific functionalities present on the POI and E3 ligase ligands.

Figure 2. Decision-making flowchart for linker synthesis strategy based on available ligand functionalities.

Key Considerations:

-

Orthogonality: When planning the synthesis, ensure that the protecting groups and reaction conditions are orthogonal to the functional groups present on the POI and E3 ligase ligands.

-

Purification: PROTAC molecules are often large and can be challenging to purify. Preparative HPLC is typically required to achieve high purity.

-

Analytical Characterization: Thorough characterization of all intermediates and the final PROTAC by NMR, LC-MS, and HRMS is essential to confirm identity and purity.

-

Flexibility vs. Rigidity: While this compound provides a flexible ether-based linker, rigid elements can be incorporated into the linker design to constrain the conformation and potentially improve ternary complex formation.

By following these protocols and considering the key aspects of PROTAC design and synthesis, researchers can effectively utilize this compound as a valuable building block for the development of novel protein degraders.

References

N-Boc-Diethanolamine: A Versatile Scaffold for Innovations in Drug Discovery

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-Boc-diethanolamine is emerging as a critical and versatile building block in modern drug discovery, enabling the synthesis of a wide array of sophisticated therapeutic agents. Its unique bifunctional nature, featuring a protected amine and two reactive hydroxyl groups, provides a robust scaffold for the construction of complex molecular architectures, including targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These application notes provide an overview of its utility and detailed protocols for its derivatization.

Application Notes

This compound serves as a fundamental component in the design and synthesis of novel therapeutics due to several key advantages. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the nitrogen atom, allowing for selective reactions at the two primary hydroxyl groups. This feature is paramount in multi-step syntheses where precise control over reactive sites is necessary.

The diethanolamine backbone offers a flexible and readily modifiable linker unit. In the context of PROTACs, this linker is crucial for bridging a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. In ADCs, the linker derived from this compound can connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.

Beyond its role in targeted therapies, this compound is a valuable precursor for the synthesis of various biologically active molecules, including cationic lipids for nucleic acid delivery and novel nucleoside analogs with potential antiviral or anticancer properties.

Experimental Protocols

The following protocols provide detailed methodologies for the chemical modification of this compound, transforming it into key intermediates for drug discovery applications.

Protocol 1: Monotosylation of this compound

This protocol describes the selective activation of one hydroxyl group through tosylation, preparing the molecule for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the monotosylated product.

| Reactant | Molar Eq. | Purity | Yield |

| This compound | 1.0 | >98% | - |

| Tosyl chloride | 1.1 | >99% | - |

| Pyridine | 1.2 | >99% | - |

| Product | - | >95% | 75-85% |

Protocol 2: Williamson Ether Synthesis for Linker Elongation

This protocol details the etherification of the remaining hydroxyl group of mono-activated this compound with an alkyl halide, a common step in constructing longer linkers for PROTACs or ADCs.

Materials:

-

Monotosylated this compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., 1-bromo-3-chloropropane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend NaH (1.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of monotosylated this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Reactant | Molar Eq. | Purity | Yield |

| Monotosylated this compound | 1.0 | >95% | - |

| Sodium hydride (60%) | 1.5 | - | - |

| 1-bromo-3-chloropropane | 1.2 | >98% | - |

| Product | - | >95% | 60-70% |

Protocol 3: Steglich Esterification for Payload Attachment

This protocol describes the coupling of a carboxylic acid-containing payload or warhead to the hydroxyl group of this compound.

Materials:

-

This compound

-

Carboxylic acid payload (e.g., a protected amino acid or a cytotoxic drug)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid payload (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography.

| Reactant | Molar Eq. | Purity | Yield |

| Carboxylic acid payload | 1.0 | >98% | - |

| This compound | 1.2 | >98% | - |

| DCC | 1.1 | >99% | - |

| DMAP | catalytic | >99% | - |

| Product | - | >95% | 70-90% |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of therapeutics synthesized using this compound as a building block and a general workflow for its derivatization.

Caption: Mechanism of action of a PROTAC utilizing a linker derived from this compound.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: A generalized workflow for the derivatization of this compound.

###

Application Notes and Protocols for Coupling Reactions with N-Boc-Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical coupling of various molecules to the hydroxyl groups of N-Boc-diethanolamine (tert-butyl bis(2-hydroxyethyl)carbamate). This versatile building block is valuable in drug development and medicinal chemistry, serving as a linker to create molecules with diverse functionalities. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl positions.

Introduction to Coupling Reactions of this compound

This compound is a key intermediate for synthesizing more complex molecules. Its two primary hydroxyl groups can undergo various coupling reactions to form esters, ethers, and other functionalities. The Boc protecting group is stable under many reaction conditions used to modify the hydroxyl groups but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This orthogonality makes this compound a valuable tool in multi-step organic synthesis.

Common coupling reactions involving the hydroxyl groups of this compound include:

-

Esterification: Formation of an ester linkage by reacting the hydroxyl groups with carboxylic acids or their derivatives.

-

Etherification: Formation of an ether linkage by reacting the hydroxyl groups with alkyl halides or other electrophiles.

These reactions are fundamental in creating linkers for Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][2][3]

Experimental Protocols

Below are detailed protocols for common coupling reactions with this compound.

Steglich Esterification for the Synthesis of Bis-Esters

The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) and the carboxylic acid (2.2 eq.) in anhydrous DCM, add DMAP (0.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (2.4 eq.) or EDC (2.4 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-